molecular formula C13H10N4O3 B2892704 (E)-3-(furan-2-yl)-N'-(furan-2-ylmethylene)-1H-pyrazole-5-carbohydrazide CAS No. 1285494-23-6

(E)-3-(furan-2-yl)-N'-(furan-2-ylmethylene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2892704
CAS No.: 1285494-23-6
M. Wt: 270.248
InChI Key: SJPVPGYHXMIZKS-RIYZIHGNSA-N
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Description

(E)-3-(furan-2-yl)-N'-(furan-2-ylmethylene)-1H-pyrazole-5-carbohydrazide is a pyrazole carbohydrazide derivative featuring dual furan rings. Its molecular formula is C₁₄H₁₂N₄O₃, with a molecular weight of 284.275 g/mol (monoisotopic mass: 284.090940) . The compound is synthesized via condensation of 3-(furan-2-yl) acrylohydrazide with furan-2-carbaldehyde, yielding a product characterized by synperiplanar (spE) or antiperiplanar (apE) conformers depending on substituents and reaction conditions .

Properties

IUPAC Name

5-(furan-2-yl)-N-[(E)-furan-2-ylmethylideneamino]-1H-pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O3/c18-13(17-14-8-9-3-1-5-19-9)11-7-10(15-16-11)12-4-2-6-20-12/h1-8H,(H,15,16)(H,17,18)/b14-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJPVPGYHXMIZKS-RIYZIHGNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=NNC(=O)C2=NNC(=C2)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=N/NC(=O)C2=NNC(=C2)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(furan-2-yl)-N'-(furan-2-ylmethylene)-1H-pyrazole-5-carbohydrazide is a synthetic compound belonging to the pyrazole derivative class, which has gained attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the condensation of furan-2-carbaldehyde with a hydrazone derivative under acidic or basic conditions. The reaction is generally conducted in solvents like ethanol or methanol, followed by purification through recrystallization.

1. Antimicrobial Properties

Research indicates that pyrazole derivatives exhibit significant antimicrobial activity. Studies have shown that compounds similar to this compound effectively inhibit various bacterial strains, including Escherichia coli and Staphylococcus aureus, as well as fungi like Candida albicans. The mechanism of action often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli10 µg/mL
Compound BS. aureus15 µg/mL
Compound CC. albicans20 µg/mL

2. Anticancer Activity

In vitro studies have demonstrated that pyrazole derivatives can exhibit anticancer properties. For instance, compounds have been tested against various cancer cell lines, showing cytotoxic effects and the ability to induce apoptosis. The specific mechanisms may involve the inhibition of cell proliferation and interference with DNA synthesis .

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The results indicated an IC50 value of 25 µM, suggesting significant potential for further development as an anticancer agent .

3. Anti-inflammatory Effects

Pyrazole derivatives are also noted for their anti-inflammatory properties. Studies have reported that these compounds can inhibit inflammatory mediators and reduce edema in animal models. For example, a specific derivative showed comparable efficacy to indomethacin in reducing carrageenan-induced paw edema in rats .

Table 2: Anti-inflammatory Activity Comparison

CompoundInhibition Percentage (%)Standard Drug (Indomethacin)
Compound D75%80%
Compound E68%80%

Mechanistic Insights

The biological activities of this compound can be attributed to its unique structural features, including the presence of furan rings and hydrazide functional groups. These structural motifs enhance interactions with biological targets such as enzymes involved in inflammation and microbial metabolism .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound is part of a broader class of pyrazole carbohydrazides. Key structural variations among analogs include substituents on the furan, pyrazole, or hydrazide moieties, which influence electronic properties, solubility, and bioactivity.

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Synthetic Yield Notable Properties
(E)-3-(furan-2-yl)-N'-(furan-2-ylmethylene)-1H-pyrazole-5-carbohydrazide C₁₄H₁₂N₄O₃ 284.28 None (parent compound) Not reported ~56% Dual furan rings; conformational equilibrium (spE/apE)
N'-(5-Bromo-2-hydroxyphenyl)methylene analog C₁₇H₁₃BrN₄O₃ 401.22 5-Bromo-2-hydroxyphenyl Not reported Not reported Enhanced electrophilicity due to bromine
(E)-N'-(2,4-dichlorobenzylidene)-5-phenyl analog C₁₇H₁₂Cl₂N₄O 365.21 2,4-Dichlorophenyl 210–212 78% High crystallinity; X-ray diffraction confirmed planar structure
N'-(3-Nitrophenyl) derivative C₁₅H₁₁N₅O₄ 325.28 3-Nitrophenyl Not reported Not reported Electron-withdrawing nitro group; potential for redox activity
5-Methylfuran-substituted analog C₁₅H₁₄N₄O₃ 298.30 5-Methylfuran Not reported Not reported Increased hydrophobicity; methyl group enhances steric effects
(E)-N'-(4-hydroxy-3-methoxybenzylidene) analog C₁₆H₁₄N₄O₄ 326.31 4-Hydroxy-3-methoxyphenyl Not reported Not reported Antioxidant potential due to phenolic -OH group

Spectral and Crystallographic Insights

  • NMR and IR Data : The parent compound’s ¹H NMR in DMSO-d₆ shows characteristic furan proton signals at δ 7.6–8.1 ppm, while the hydrazide NH resonates at δ 11.2–11.5 ppm. IR spectra confirm C=O (1,656 cm⁻¹) and C=N (1,601 cm⁻¹) stretches .
  • X-ray Diffraction: The 2,4-dichlorophenyl derivative crystallizes in a monoclinic system (space group P2₁/c), with dihedral angles confirming planarity between pyrazole and carbohydrazide moieties .

Key Research Findings

Substituent Effects: Electron-withdrawing groups (e.g., -NO₂, -Br) enhance electrophilicity and redox activity, while electron-donating groups (e.g., -OCH₃, -CH₃) improve solubility and bioavailability .

Conformational Flexibility : The spE/apE equilibrium influences binding affinity in biological targets. For example, spE conformers exhibit stronger π-stacking with DNA bases .

Structure-Activity Relationships (SAR) : Analogues with halogen or nitro substituents show higher cytotoxicity, whereas hydroxyl/methoxy derivatives are more effective antioxidants .

Q & A

Q. What are the standard synthetic routes for (E)-3-(furan-2-yl)-N'-(furan-2-ylmethylene)-1H-pyrazole-5-carbohydrazide?

The compound is typically synthesized via a condensation reaction between furan-2-carbaldehyde and pyrazole-5-carbohydrazide derivatives under reflux conditions. Acid catalysts (e.g., HCl) are employed to accelerate the reaction, with solvent systems like ethanol or methanol optimizing yield (60–75%). Reaction progress is monitored via thin-layer chromatography (TLC), and purification is achieved using column chromatography or recrystallization .

Q. Which spectroscopic techniques are critical for structural confirmation?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to verify hydrazone linkage and substituent positions. Infrared (IR) spectroscopy confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹). Mass spectrometry (MS) provides molecular weight validation, while elemental analysis ensures purity (>95%) .

Q. What biological activities are associated with this compound?

Pyrazole-carbohydrazide derivatives exhibit anti-inflammatory, antimicrobial, and anticancer properties. The furan and hydrazone moieties contribute to these activities by interacting with biological targets like cyclooxygenase (COX) enzymes or microbial cell membranes .

Q. How is purity ensured post-synthesis?

Purification methods include recrystallization (using ethanol/water mixtures) and column chromatography (silica gel, eluent: ethyl acetate/hexane). High-performance liquid chromatography (HPLC) may assess purity quantitatively (>98%) .

Advanced Research Questions

Q. How do reaction conditions influence synthesis efficiency?

  • Catalysts: Acidic conditions (e.g., HCl) enhance hydrazone formation but may require neutralization post-reaction.
  • Temperature: Reflux (70–80°C) ensures complete reaction but risks side products if prolonged.
  • Solvent polarity: Polar solvents (e.g., DMF) improve solubility but complicate purification. Optimized protocols balance yield (70–80%) and purity .

Q. What computational methods predict interaction mechanisms with biological targets?

Molecular docking (AutoDock Vina) and density functional theory (DFT) analyze electronic properties and binding affinities. For example, the furan ring’s electron-rich nature facilitates π-π stacking with COX-2’s hydrophobic pocket .

Q. How do structural modifications alter pharmacological profiles?

  • Nitro substituents (e.g., 4-nitrobenzylidene in ): Enhance redox activity and anticancer potency via ROS generation.
  • Halogenated groups (e.g., 5-bromothiophene in ): Increase lipophilicity, improving membrane permeability. Systematic SAR studies using IC₅₀ assays and logP measurements validate these trends .

Q. What strategies resolve contradictions in biological activity data?

  • Reproducibility checks: Replicate assays under standardized conditions (e.g., cell line, dose range).
  • Purity validation: Re-examine compound integrity via HPLC or NMR.
  • Target specificity: Use knockout models or competitive binding assays to confirm mechanistic hypotheses .

Methodological Notes

  • Contradiction Analysis: Discrepancies in bioactivity data often stem from assay variability (e.g., cell type, incubation time). Standardize protocols and validate via orthogonal methods (e.g., Western blot for protein targets) .
  • Advanced Characterization: Single-crystal X-ray diffraction (using SHELX software) resolves stereochemical ambiguities, while thermogravimetric analysis (TGA) assesses thermal stability .

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